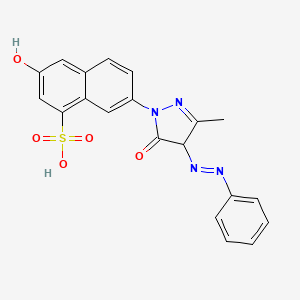
7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its color, and its sulfonic acid group, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite.
Coupling Reaction: The diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its derivatives.
Purification: The resulting dye is purified and isolated as the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade hydrochloric acid and sodium nitrite.
Efficient Coupling: Employing high-efficiency reactors to ensure complete coupling of the diazo compound with the pyrazole derivative.
Purification and Isolation: Utilizing advanced purification techniques to isolate the dye in its purest form.
Chemical Reactions Analysis
Types of Reactions
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Resulting from the reduction of the azo bond.
Sulfonated Derivatives: Formed through substitution reactions.
Scientific Research Applications
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with various molecular targets:
Azo Group: The azo group can interact with cellular components, leading to various biological effects.
Sulfonic Acid Group: Enhances the compound’s solubility and facilitates its interaction with biological molecules.
Pathways Involved: The compound can affect oxidative stress pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the azo and sulfonic acid groups.
3-hydroxynaphthalene-1-sulphonic acid: Contains the naphthalene and sulfonic acid groups but lacks the azo and pyrazole components.
Uniqueness
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is unique due to its combination of the azo, pyrazole, and sulfonic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
68227-67-8 |
|---|---|
Molecular Formula |
C20H16N4O5S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-hydroxy-7-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-19(22-21-14-5-3-2-4-6-14)20(26)24(23-12)15-8-7-13-9-16(25)11-18(17(13)10-15)30(27,28)29/h2-11,19,25H,1H3,(H,27,28,29) |
InChI Key |
JKSAMORUXOGBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC4=C(C=C(C=C4C=C3)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


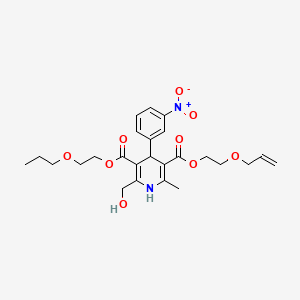
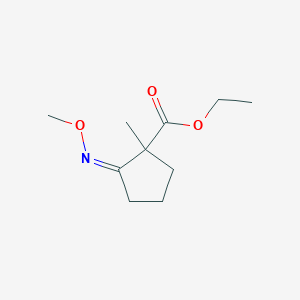

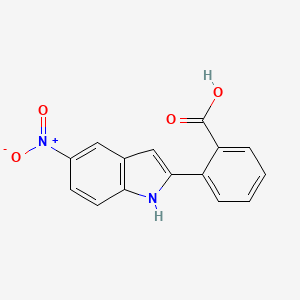

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
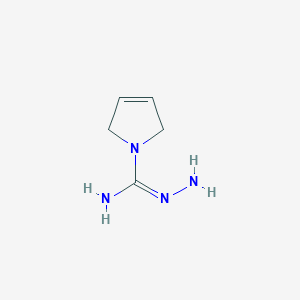
![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
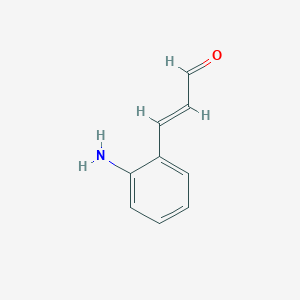
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
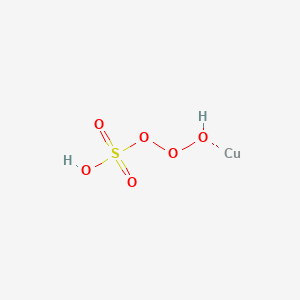

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
